3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid
CAS No.: 522656-86-6
Cat. No.: VC7675813
Molecular Formula: C25H19BrN2O5
Molecular Weight: 507.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 522656-86-6 |
|---|---|
| Molecular Formula | C25H19BrN2O5 |
| Molecular Weight | 507.34 |
| IUPAC Name | 3-[[(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C25H19BrN2O5/c1-32-22-7-3-4-17(23(22)33-15-16-8-10-20(26)11-9-16)12-19(14-27)24(29)28-21-6-2-5-18(13-21)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b19-12- |
| Standard InChI Key | ZOPLQNLTDQUHGU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O |
Introduction
The compound 3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines several functional groups, including a bromophenyl moiety, methoxy groups, a cyano group, and a benzoic acid moiety, which contribute to its chemical reactivity and biological activity.
Molecular Formula and Weight
The molecular formula of this compound is not explicitly provided in the available literature, but based on its structure, it can be inferred to be complex, likely involving multiple aromatic rings and functional groups. The molecular weight would be substantial due to the presence of bromine and multiple aromatic rings.
Synthesis Methods
The synthesis of such complex molecules typically involves multi-step organic reactions. Common methods might include the use of palladium-catalyzed coupling reactions to form the carbon-carbon bonds between the aromatic rings. The reaction conditions often require careful control over temperature and pH, alongside the use of solvents like dimethylformamide or dichloromethane.
Chemical Reactions
Reactions involving this compound should be conducted under an inert atmosphere to prevent unwanted side reactions, particularly when sensitive functional groups are present. The compound may undergo various chemical reactions, including hydrolysis of the amide bond or substitution reactions involving the bromophenyl group.
Mechanism of Action
The mechanism of action for this compound is not fully elucidated but could involve interactions with biological targets such as enzymes or receptors. Further studies using techniques like molecular docking and in vitro assays would provide insights into its specific mechanisms and efficacy against target diseases.
Future Research Directions
Future research should focus on synthesizing this compound efficiently and evaluating its biological activity through in vitro and in vivo studies. Techniques such as molecular modeling and docking could help predict potential targets and mechanisms of action.
Data Tables
Given the lack of specific data on this compound, the following table provides a general overview of compounds with similar structures:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | C25H20BrN3O6 | 538.3 | Medicinal Chemistry, Pharmaceuticals |
| (E)-3-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide | Not specified | Approximately 420.26 | Cancer, Inflammation Treatment |
| 3-[(4-Bromophenyl)Amino]Benzoic Acid | C13H10BrNO2 | 292.13 | Various Biological Activities |
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